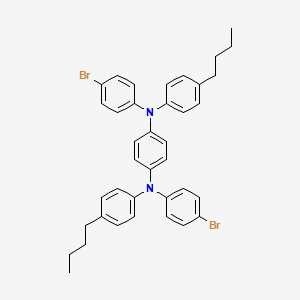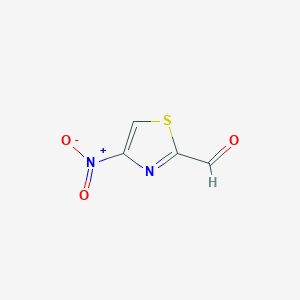![molecular formula C12H8N2O2 B13932890 Benzo[f][1,7]naphthyridine, 4,6-dioxide CAS No. 61564-15-6](/img/structure/B13932890.png)
Benzo[f][1,7]naphthyridine, 4,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f][1,7]naphthyridine 4,6-dioxide is a heterocyclic compound that belongs to the family of benzonaphthyridines. These compounds are known for their diverse chemical reactivity and biological properties, including bactericidal, fungicidal, and cancerostatic activities . The structure of Benzo[f][1,7]naphthyridine 4,6-dioxide consists of a fused ring system that includes a benzene ring and a naphthyridine ring with two oxygen atoms at positions 4 and 6.
Preparation Methods
The synthesis of Benzo[f][1,7]naphthyridine 4,6-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of N-phenacylbenzonaphthyridinium bromides with ammonium acetate . Another approach includes the reaction of benzonaphthyridine N-oxides with carbanions, leading to the formation of aziridine derivatives . Industrial production methods often involve the use of quaternary salts and cycloaddition reactions with dipolarophiles such as dimethylacetylenedicarboxylate, diethyl maleate, and acrylonitrile .
Chemical Reactions Analysis
Benzo[f][1,7]naphthyridine 4,6-dioxide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various N-oxides.
Reduction: Reduction reactions can convert the N-oxides back to the parent benzonaphthyridine.
Substitution: Vicarious nucleophilic substitution of hydrogen can occur, leading to the formation of aziridine derivatives.
Common reagents used in these reactions include dimethylacetylenedicarboxylate, ethyl propiolate, and ethyl phenylpropiolate . Major products formed from these reactions include various substituted cycloadducts such as benzopyrrolo-, benzopyrroline-, and benzopyrrolidine-naphthyridines .
Scientific Research Applications
Benzo[f][1,7]naphthyridine 4,6-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[f][1,7]naphthyridine 4,6-dioxide involves its interaction with molecular targets such as enzymes and DNA. The compound’s bactericidal and fungicidal activities are attributed to its ability to inhibit essential enzymes in microbial cells . Its cancerostatic properties are believed to result from its interaction with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Benzo[f][1,7]naphthyridine 4,6-dioxide can be compared with other similar compounds such as:
- Benzo[c][1,5]naphthyridine-5-oxide
- Benzo[h][1,6]naphthyridine-6-oxide
- Benzo[f][1,7]naphthyridine-6-oxide
These compounds share similar structural features and chemical reactivity but differ in the position and number of oxygen atoms. Benzo[f][1,7]naphthyridine 4,6-dioxide is unique due to the presence of two oxygen atoms at positions 4 and 6, which significantly influence its chemical and biological properties .
Properties
CAS No. |
61564-15-6 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-oxidobenzo[f][1,7]naphthyridin-6-ium 6-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-3-5-10-9-4-1-2-6-11(9)14(16)8-12(10)13/h1-8H |
InChI Key |
QSCNVTROCAVWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=C[N+]2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



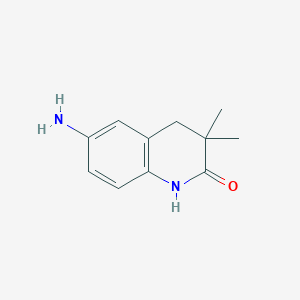
![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
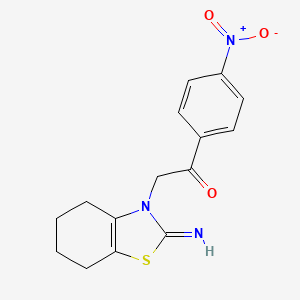
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)
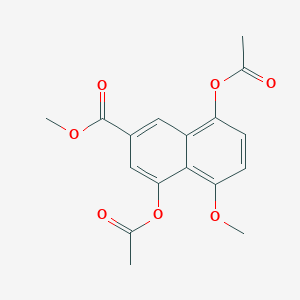

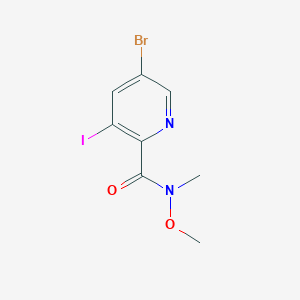
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
